

GSK319347A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GSK319347A

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **GSK319347A**, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and I κ B kinase ϵ (IKK ϵ). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its evaluation.

Core Compound Information

GSK319347A is a small molecule inhibitor with demonstrated activity against key kinases in the innate immune and inflammatory signaling pathways.

Chemical Structure and Properties

- IUPAC Name: 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-[[2-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarbonitrile[1][2]
- CAS Number: 862812-98-4[1][3][4]
- Molecular Formula: C₂₂H₁₉N₃O₅S₂[1][4]
- Molecular Weight: 469.53 g/mol [1][4][5]

Mechanism of Action and Biological Activity

GSK319347A functions as a dual inhibitor of TBK1 and IKK ϵ , two non-canonical I κ B kinases that play a crucial role in the activation of interferon regulatory factors (IRFs) and NF- κ B signaling.[3][5][6] It also exhibits inhibitory activity against IKK2, albeit at a higher concentration.[3][4][5] The primary mechanism of action is the competitive inhibition at the ATP-binding site of these kinases.

Quantitative Data: Inhibitory Potency

The inhibitory activity of **GSK319347A** has been quantified against its primary targets. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

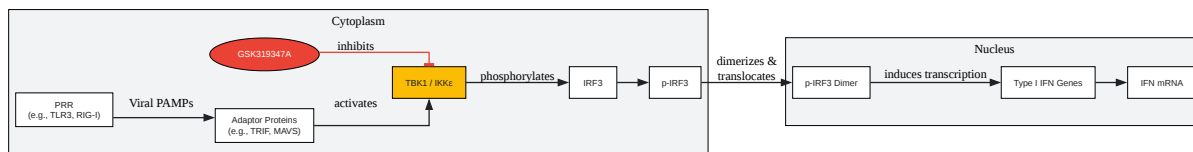
Target Kinase	IC ₅₀ (nM)	pIC ₅₀	Reference
TBK1	93	-	[3][4][5]
IKK ϵ	469	7.4	[1][2][3][5]
IKK2	790	-	[3][4][5]

Signaling Pathways

TBK1 and IKK ϵ are central components of intracellular signaling cascades that are activated in response to pathogens and pro-inflammatory stimuli.

Innate Immune Signaling Pathway

TBK1 and IKK ϵ are essential for the production of type I interferons (IFNs) in response to viral infections. Upon recognition of viral components by pattern recognition receptors (PRRs), a signaling cascade is initiated, leading to the activation of TBK1/IKK ϵ . These kinases then phosphorylate and activate the transcription factor IRF3, which translocates to the nucleus to induce the expression of type I IFN genes.

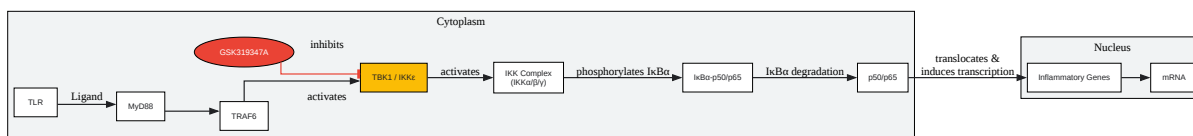


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Innate immune signaling pathway mediated by TBK1/IKKε.

NF-κB Signaling Pathway

While primarily associated with non-canonical NF-κB activation, TBK1 and IKKε can also contribute to the canonical NF-κB pathway, which is critical for inflammatory responses. They can be activated downstream of various receptors, including Toll-like receptors (TLRs), leading to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate gene transcription.



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Role of TBK1/IKK ϵ in the NF- κ B signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like **GSK319347A** against TBK1 and IKK ϵ . Specific conditions may need to be optimized.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase.

Materials:

- Recombinant TBK1 or IKK ϵ enzyme
- LanthaScreen® Eu-anti-Tag Antibody
- Kinase Tracer
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **GSK319347A** (or other test compounds) serially diluted in DMSO
- 384-well microplate

Procedure:

- Prepare a 3X solution of the test compound (e.g., **GSK319347A**) in the kinase buffer.
- Prepare a 3X mixture of the kinase and the Eu-anti-Tag antibody in the kinase buffer.
- Prepare a 3X solution of the kinase tracer in the kinase buffer.
- In a 384-well plate, add 5 μ L of the 3X test compound solution.
- Add 5 μ L of the 3X kinase/antibody mixture to each well.

- Initiate the reaction by adding 5 μ L of the 3X tracer solution to each well.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
- Calculate the emission ratio and determine the IC₅₀ values from the dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant TBK1 or IKK ϵ enzyme
- Substrate (e.g., a specific peptide or a general substrate like myelin basic protein)
- ATP
- Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μ M DTT)[[7](#)]
- **GSK319347A** (or other test compounds) serially diluted in DMSO
- ADP-Glo™ Reagent and Kinase Detection Reagent
- Microplate

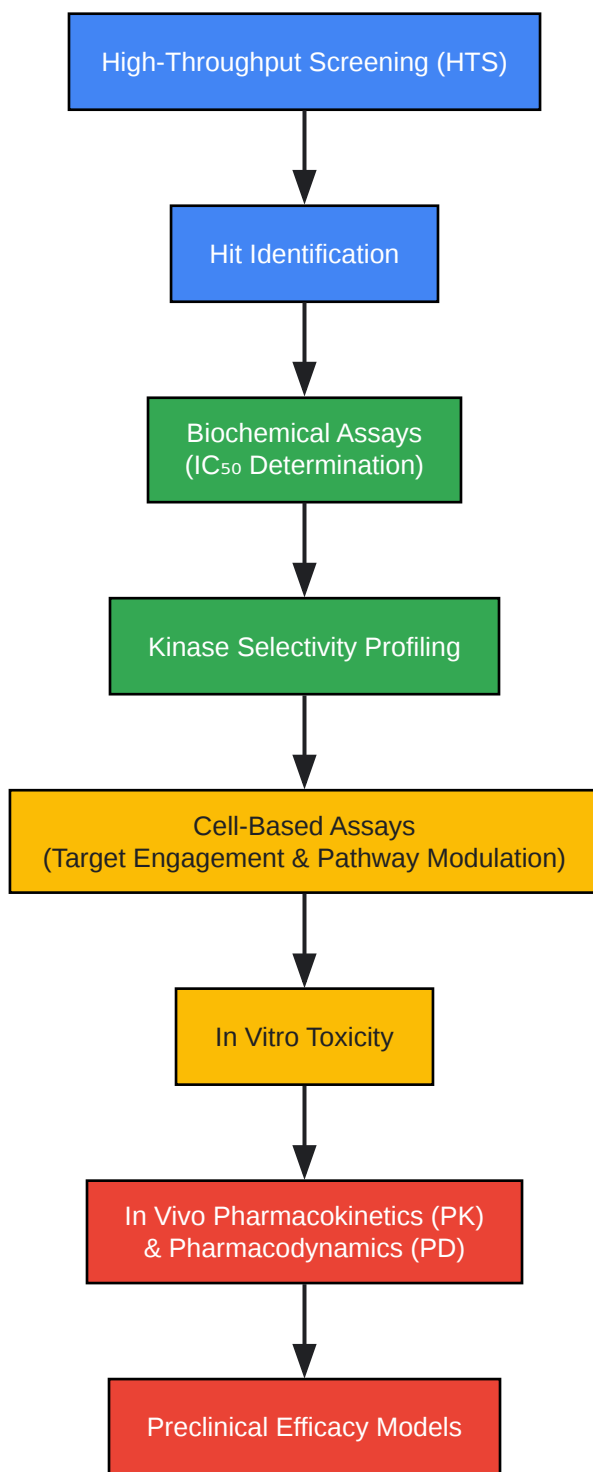
Procedure:

- Add 2.5 μ L of the test compound solution and 2.5 μ L of the enzyme solution to the wells of a microplate.
- Add 5 μ L of a mixture of the substrate and ATP to initiate the reaction.
- Incubate at room temperature for 60 minutes.[[7](#)]

- Add 10 μ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.[\[7\]](#)
- Add 20 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.[\[7\]](#)
- Measure the luminescence using a plate-reading luminometer.
- Determine the IC₅₀ values from the dose-response curve.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a kinase inhibitor like **GSK319347A** typically follows a multi-step process from initial screening to in vivo testing.



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General workflow for the evaluation of a kinase inhibitor.

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